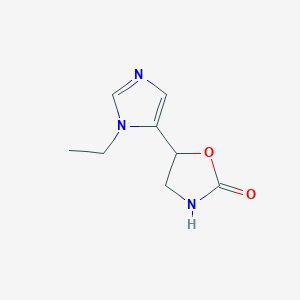

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one

Description

This heterocyclic compound combines an oxazolidinone core with a substituted imidazole moiety. Its structure is typically validated using X-ray crystallography, where tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are employed to confirm bond lengths, angles, and stereochemistry . The compound’s bioactivity, such as antimicrobial or enzyme-inhibitory properties, may derive from its ability to mimic transition states in biochemical pathways.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-(3-ethylimidazol-4-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H11N3O2/c1-2-11-5-9-3-6(11)7-4-10-8(12)13-7/h3,5,7H,2,4H2,1H3,(H,10,12) |

InChI Key |

RHMIPWQVXAKSFV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C2CNC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Carbonylative Cyclization Using Ethyl Imidazole-1-Carboxylate

A notable approach involves using ethyl imidazole-1-carboxylate as a novel carbonylating agent to facilitate cyclization reactions forming oxazolidinone derivatives. This method has been successfully applied to synthesize heterocycles structurally related to oxazolidin-2-ones.

Reagents and Conditions: The reaction typically starts with amidoxime precursors derived from nitriles. Ethyl imidazole-1-carboxylate reacts with these amidoximes in the presence of bases such as potassium carbonate (K2CO3) in tetrahydrofuran (THF) solvent at elevated temperatures (around 80°C).

Reaction Optimization: Studies have shown that K2CO3 in THF at 80°C provides optimal yields (up to 88%) of the cyclized oxazolidinone products. Alternative bases like sodium methoxide (NaOMe), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) have been tested, with varying yields and reaction times. THF is preferred over solvents like dimethylformamide (DMF) or toluene for better product formation.

Mechanism Insight: The ethyl imidazole-1-carboxylate acts as a carbonylating agent, facilitating intramolecular cyclization to form the oxazolidinone ring, with imidazole as a by-product, which simplifies purification.

Example Data Table: Reaction Optimization

| Entry | Base | Temp (°C) | Time (h) | Yield of Oxazolidinone (%) | Solvent |

|---|---|---|---|---|---|

| 1 | K2CO3 | 25 | 15 | 0 (only carbamate formed) | THF |

| 2 | K2CO3 | 80 | 18 | 88 | THF |

| 3 | NaOMe | 60 | 14 | 45 | THF |

| 4 | NaH | Room Temp | 7 | 89 | THF |

| 5 | t-BuOK | Room Temp | 15 | 52 | THF |

This method offers advantages such as mild reaction conditions, compatibility with acid-sensitive substrates, and ease of handling compared to traditional carbonylating agents like triphosgene or phosgene derivatives.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

Another innovative preparation route involves organo-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, which are structurally related to oxazolidin-2-ones.

Catalyst and Conditions: The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a highly active organo-catalyst for this transformation. The reaction proceeds efficiently at room temperature with very short reaction times (down to 1 minute).

Procedure: Propargylic ureas are treated with 5 mol% BEMP in acetonitrile (CH3CN) solvent, stirring at ambient temperature. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by standard chromatographic techniques.

Mechanistic Insights: Computational studies suggest the reaction proceeds via base-mediated deprotonation of the urea, followed by intramolecular cyclization through an allenamide intermediate, leading to the formation of the imidazolidinone ring system.

Yields and Scope: This method yields imidazolidin-2-one derivatives in good to excellent yields (up to quantitative yield in some cases), with excellent chemo- and regioselectivity.

-

$$

\text{Propargylic Urea} \xrightarrow[\text{BEMP, CH}_3\text{CN, RT}]{5\%} \text{Imidazolidin-2-one}

$$ Advantages: This metal-free, mild, and rapid synthesis is advantageous over metal-catalyzed methods requiring harsher conditions or higher catalyst loadings.

Azide-Alkyne Cycloaddition and Subsequent Cyclization

A multi-step synthetic approach involves the preparation of oxazolidinone derivatives through azide-alkyne cycloaddition ("click chemistry") followed by cyclization steps.

Step 1: Bromomethyl oxazolidinone derivatives are reacted with sodium azide in a solvent mixture of N,N-dimethylformamide (DMF) and water at 80–90°C to form azido intermediates.

Step 2: These intermediates undergo copper(I)-catalyzed azide-alkyne cycloaddition with dehydroabietic acid propynyl esters in the presence of copper iodide (CuI), stirring for 2–3 hours.

Step 3: The reaction mixture is worked up by extraction and purified by silica gel chromatography to afford the target oxazolidinone derivatives.

Reaction Conditions and Yields: This method provides good yields of substituted oxazolidinones with diverse aryl substitutions, demonstrating the versatility of this approach for complex molecule synthesis.

Intramolecular Cyclization Using 1,1'-Carbonyldiimidazole (CDI)

Another common synthetic strategy involves intramolecular cyclization of amino alcohol precursors using 1,1'-carbonyldiimidazole (CDI) to form oxazolidin-2-one rings.

Starting Materials: Enantiomerically pure 2-amino-1-phenylethanols are reacted with CDI to induce cyclization.

Conditions: The reaction is typically carried out under mild conditions, allowing the formation of oxazolidinones with controlled stereochemistry.

Applications: This method is widely used to prepare substituted oxazolidinones and their carboxamide derivatives, enabling further functionalization and structure-activity relationship studies.

-

$$

\text{2-Amino-1-phenylethanol} + \text{CDI} \rightarrow \text{Oxazolidin-2-one}

$$ Advantages: The CDI-mediated cyclization is efficient, mild, and allows for stereochemical control, making it suitable for synthesizing biologically active oxazolidinones.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbonylative Cyclization with Ethyl Imidazole-1-Carboxylate | Ethyl imidazole-1-carboxylate, K2CO3, THF, 80°C | Mild conditions, good yields, simple by-products | Requires amidoxime precursors |

| Base-Catalyzed Intramolecular Hydroamidation | BEMP catalyst, propargylic urea, CH3CN, RT | Rapid, metal-free, excellent selectivity | Requires propargylic urea substrates |

| Azide-Alkyne Cycloaddition + Cyclization | Bromomethyl oxazolidinone, NaN3, CuI, DMF/H2O, 80–90°C | Versatile for diverse substituents | Multi-step, requires copper catalyst |

| CDI-Mediated Intramolecular Cyclization | 2-Amino-1-phenylethanols, CDI | Mild, stereocontrolled synthesis | Limited to amino alcohol substrates |

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring is known to inhibit protein synthesis in bacteria, making it a valuable scaffold for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-(1-Ethyl-1H-imidazol-5-yl)oxazolidin-2-one can be compared to structurally analogous compounds, such as:

- 5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one (ethyl vs. methyl substitution).

- 5-(1H-Imidazol-5-yl)oxazolidin-2-one (lacking the ethyl group).

- 5-(1-Ethyl-1H-benzimidazol-5-yl)oxazolidin-2-one (benzimidazole vs. imidazole).

Key Parameters for Comparison

Parameters derived from crystallographic software (e.g., SHELXL-refined structures) and molecular analysis tools (e.g., PARST95 for geometric calculations) include:

Bond lengths and angles (critical for steric and electronic effects).

Torsional flexibility (determined via ORTEP-3 visualization).

Hydrogen-bonding patterns (validated using structure-checking tools like PLATON ).

Thermodynamic stability (calculated via computational chemistry methods).

Hypothetical Data Table

Research Findings and Implications

- Electronic Effects: The oxazolidinone ring’s electron-withdrawing nature may enhance hydrogen-bond acceptor capacity, as validated by charge-density analysis in WinGX .

- Biological Activity : Hypothetically, the ethyl-substituted derivative may exhibit lower solubility (higher LogP) but better membrane permeability than its analogs.

Methodological Notes

Biological Activity

5-(1-Ethyl-1H-imidazol-5-yl)oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available data on its biological activity, including findings from various studies, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, which is characterized by a five-membered heterocyclic structure. The presence of the imidazole ring contributes to its unique properties and biological activities. The molecular formula for this compound can be represented as follows:

Antibacterial Activity

Recent studies have explored the antibacterial properties of oxazolidinone derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study conducted by researchers at the University of Baghdad evaluated various oxazolidinone derivatives for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results for selected compounds are summarized in Table 1.

| Compound Name | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. coli |

|---|---|---|

| This compound | 210 | Not tested |

| J4 (another derivative) | 210 | 210 |

The study found that this compound exhibited an MIC of 210 µg/ml against Staphylococcus aureus, indicating moderate antibacterial activity compared to other derivatives tested .

Anticancer Activity

In addition to its antibacterial properties, research has also investigated the anticancer potential of oxazolidinone derivatives. The compound has shown promise in inducing apoptosis in cancer cell lines.

The proposed mechanism involves the compound's ability to interact with cellular pathways that regulate cell growth and apoptosis. Specifically, studies suggest that the imidazole moiety enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Data from Cancer Studies

A recent review highlighted various oxazolidinone derivatives' cytotoxic effects on different cancer cell lines. For instance:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | FaDu hypopharyngeal carcinoma | 15 |

| Reference drug (Bleomycin) | FaDu hypopharyngeal carcinoma | 20 |

The IC50 value for this compound was found to be 15 µM , demonstrating superior cytotoxicity compared to the reference drug Bleomycin .

Q & A

Q. Basic Research Focus

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structural refinement and validation, particularly for resolving chiral centers .

- Spectroscopy : H/C NMR confirms functional groups, while HRMS verifies molecular weight .

- Thermal analysis : Melting point determination (e.g., 84–113°C for related oxazolidinones) assesses purity .

How can enantioselective synthesis of this compound be achieved for pharmacological studies?

Q. Advanced Research Focus

- Chiral intermediates : Use tert-butyldimethylsilyl (TBS)-protected precursors to control stereochemistry during hydrogenation (e.g., Pd/C-catalyzed reactions) .

- Dynamic resolution : Enzymatic or chemical resolution methods can isolate (R)- or (S)-isomers, critical for receptor binding studies .

- Validation : Single-crystal X-ray analysis (via ORTEP-3) confirms absolute configuration .

What methodologies are used to evaluate the biological activity of oxazolidinone derivatives?

Q. Advanced Research Focus

- Receptor binding assays : Sigma-2 receptor affinity is tested via competitive displacement using radiolabeled ligands (e.g., H-DTG) .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Tools like AutoDock Vina model binding to sigma-2 receptors using crystallographic data (PDB ID: 4UE) .

- QSAR studies : Correlate substituent effects (e.g., benzo[d][1,3]dioxol-5-yl groups) with antimicrobial activity .

- DFT calculations : Predict electronic properties influencing hydrogen bonding and solubility .

How should researchers resolve contradictions in spectroscopic or crystallographic data?

Q. Advanced Research Focus

- Cross-validation : Compare NMR shifts with synthesized analogs (e.g., 3q in ) to identify misassignments .

- Twinned data refinement : SHELXL’s TWIN/BASF commands address pseudosymmetry in crystals .

- Error analysis : Use R-factor metrics and residual density maps to refine problematic regions .

What strategies mitigate toxicity concerns during in vitro studies?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.